molecular formula C14H21NO B1596290 2-Phenyl-3-piperidin-1-yl-propan-1-ol CAS No. 802559-15-5

2-Phenyl-3-piperidin-1-yl-propan-1-ol

Cat. No. B1596290
CAS RN: 802559-15-5
M. Wt: 219.32 g/mol
InChI Key: SKVSDAJJKLVHSG-UHFFFAOYSA-N
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Description

“2-Phenyl-3-piperidin-1-yl-propan-1-ol” is a chemical compound with the molecular formula C14H21NO . It is similar to Biperiden hydrochloride, which is one of the most efficacious cholinolytics . Biperiden hydrochloride is used to treat Parkinson’s disease and various types of muscular spasms .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-3-piperidin-1-yl-propan-1-ol” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “2-Phenyl-3-piperidin-1-yl-propan-1-ol” is 219.328 . Unfortunately, the available resources do not provide further details about its physical and chemical properties.

properties

IUPAC Name

2-phenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVSDAJJKLVHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276808
Record name 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-piperidin-1-yl-propan-1-ol

CAS RN

802559-15-5
Record name 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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